molecular formula C14H20N2O2 B12886809 3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one CAS No. 88986-16-7

3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one

Cat. No.: B12886809
CAS No.: 88986-16-7
M. Wt: 248.32 g/mol
InChI Key: KOWCSMNIQYPQIP-UHFFFAOYSA-N
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Description

3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one is a heterocyclic compound that features an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one typically involves the reaction of benzylamine with dimethylamine and a suitable carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the oxazolidinone ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced catalytic methods can enhance the efficiency of the synthesis, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

88986-16-7

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C14H20N2O2/c1-14(2)12(17)16(13(18-14)15(3)4)10-11-8-6-5-7-9-11/h5-9,13H,10H2,1-4H3

InChI Key

KOWCSMNIQYPQIP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(O1)N(C)C)CC2=CC=CC=C2)C

Origin of Product

United States

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